![molecular formula C12H10N4O B14631753 [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide CAS No. 52872-49-8](/img/structure/B14631753.png)
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a methylpyrimidinyl group, and a cyanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of phenol with appropriate reagents to introduce the hydroxy group at the desired position.
Pyrimidine Ring Formation: The hydroxyphenyl intermediate is then reacted with suitable precursors to form the pyrimidine ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct positioning of the methyl group.
Introduction of the Cyanamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyanamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the cyanamide group under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for understanding enzyme mechanisms or as a precursor for biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
作用機序
The mechanism of action of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the cyanamide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
類似化合物との比較
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen, similar in structure but lacking the hydroxyphenyl and cyanamide groups.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, forming the core structure of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide.
Phenol: A simple aromatic compound with a hydroxy group, similar to the hydroxyphenyl part of the compound.
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both the hydroxyphenyl and cyanamide groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
52872-49-8 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC名 |
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C12H10N4O/c1-8-6-14-12(15-7-13)16-11(8)9-4-2-3-5-10(9)17/h2-6,17H,1H3,(H,14,15,16) |
InChIキー |
PRCHSCSZPKLVFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C2=CC=CC=C2O)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


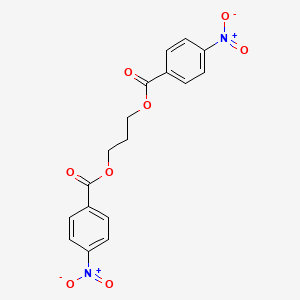

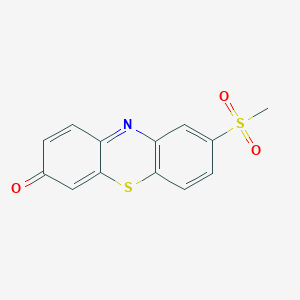
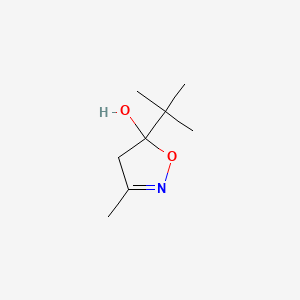

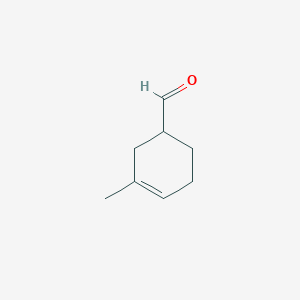
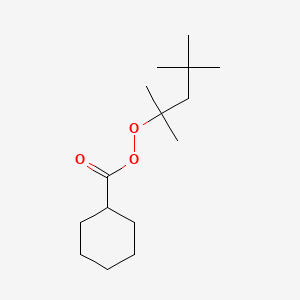

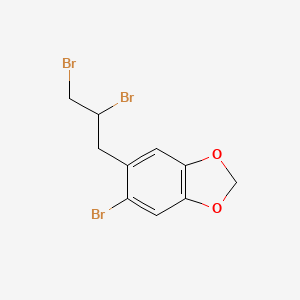
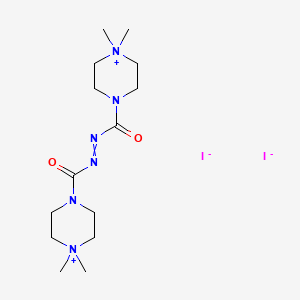
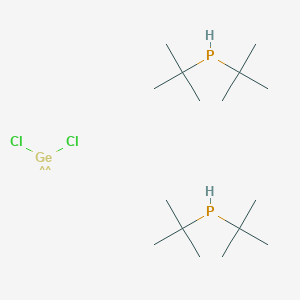
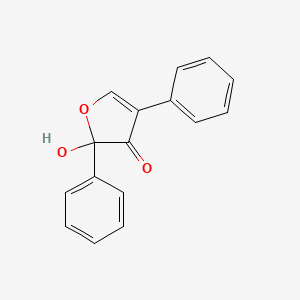
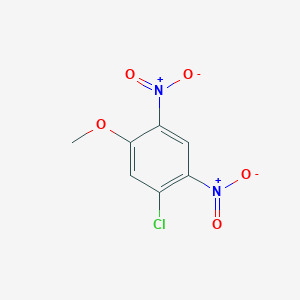
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
